
2,4,4'-Trimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4’-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are substituted at the 2, 4, and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trimethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of 2,4,4’-Trimethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound.
化学反応の分析
Types of Reactions
2,4,4’-Trimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
2,4,4’-Trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,4,4’-Trimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of carboxylic acids. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and exhibiting potential bioactivity.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Another trimethyl derivative of biphenyl with methyl groups at the 2, 4, and 6 positions.
2,2’,4-Trimethyl-1,1’-biphenyl: A derivative with methyl groups at the 2, 2’, and 4 positions.
Uniqueness
2,4,4’-Trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl groups can affect the compound’s steric hindrance, electronic distribution, and overall stability, making it distinct from other trimethyl biphenyl derivatives.
特性
CAS番号 |
76708-79-7 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC名 |
2,4-dimethyl-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChIキー |
VWJZMMYPBCBIDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


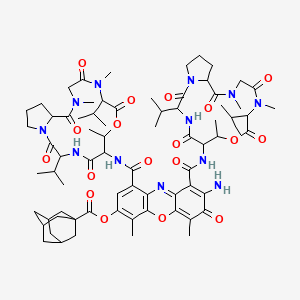
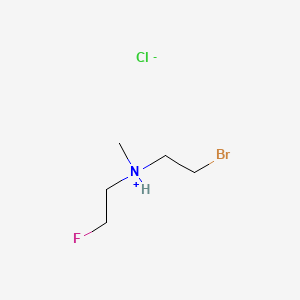
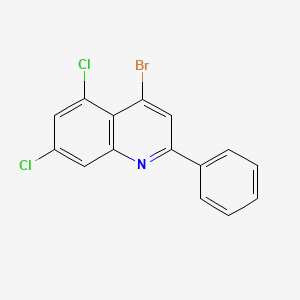
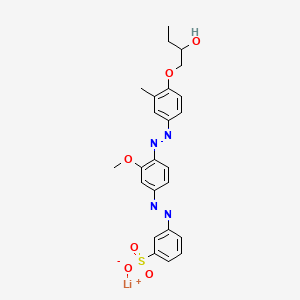
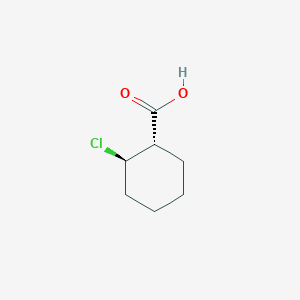
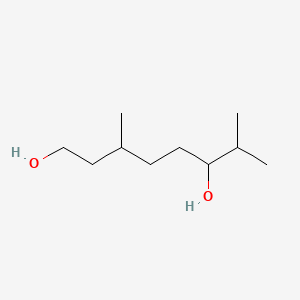
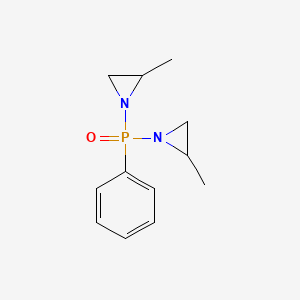

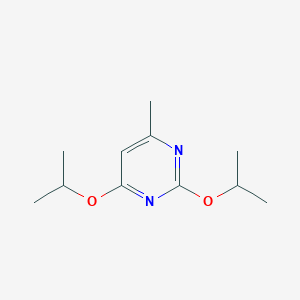

![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

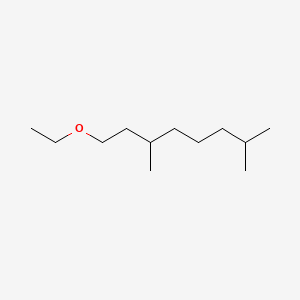
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
